3-Tert-butoxy-4-cyclopropoxy-5-nitropyridine
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Overview
Description
3-Tert-butoxy-4-cyclopropoxy-5-nitropyridine is a chemical compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol This compound is characterized by its tert-butoxy, cyclopropoxy, and nitro functional groups attached to a pyridine ring
Preparation Methods
The synthesis of 3-Tert-butoxy-4-cyclopropoxy-5-nitropyridine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine derivative.
Reaction Conditions: The tert-butoxy and cyclopropoxy groups are introduced through nucleophilic substitution reactions. The nitro group is typically added via nitration using nitric acid or a nitrating agent.
Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-Tert-butoxy-4-cyclopropoxy-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Common reagents include nitric acid for nitration, hydrogen gas for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products: The major products depend on the specific reactions and conditions used. .
Scientific Research Applications
3-Tert-butoxy-4-cyclopropoxy-5-nitropyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research may explore its potential as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Tert-butoxy-4-cyclopropoxy-5-nitropyridine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the tert-butoxy and cyclopropoxy groups can influence the compound’s reactivity and stability. The specific pathways and molecular targets depend on the context of its use in chemical reactions or biological systems .
Comparison with Similar Compounds
3-Tert-butoxy-4-cyclopropoxy-5-nitropyridine can be compared with similar compounds such as:
3-Tert-butoxy-5-cyclopropoxy-2-nitropyridine: This compound has a similar structure but with the nitro group in a different position, which can affect its reactivity and applications.
4-Tert-butyl-3-cyclopropoxy-5-nitropyridine:
Properties
Molecular Formula |
C12H16N2O4 |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-[(2-methylpropan-2-yl)oxy]-5-nitropyridine |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-10-7-13-6-9(14(15)16)11(10)17-8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChI Key |
UURZMURNRKXICC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C(=CN=C1)[N+](=O)[O-])OC2CC2 |
Origin of Product |
United States |
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